molecular formula C6H8BrNS B13611011 (S)-1-(3-Bromothiophen-2-yl)ethan-1-amine

(S)-1-(3-Bromothiophen-2-yl)ethan-1-amine

Cat. No.: B13611011
M. Wt: 206.11 g/mol
InChI Key: ZWKSAVZOEYLRAF-BYPYZUCNSA-N
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Description

(S)-1-(3-Bromothiophen-2-yl)ethan-1-amine is a chiral amine building block of high value in organic synthesis and drug discovery. This compound features a thiophene ring, a bromine atom ideal for metal-catalyzed cross-coupling reactions, and a stereogenic center, making it a versatile precursor for constructing more complex molecules . Its primary research applications include serving as a key intermediate in the development of pharmaceutical candidates. Thiophene-containing scaffolds are investigated for a broad spectrum of biological activities, such as antimicrobial, analgesic, and anticancer properties . The bromine substituent at the 3-position of the thiophene ring makes it an excellent substrate for Suzuki and other palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl and heteroaryl groups to create extensive chemical libraries for screening . Furthermore, the chiral (S)-configured amine is critical for synthesizing enantiomerically pure compounds, which is essential in the development of chiral ligands, catalysts, and active pharmaceutical ingredients (APIs) where stereochemistry significantly influences biological activity and material properties . This product is intended for research and further manufacturing applications only. It is strictly not for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C6H8BrNS

Molecular Weight

206.11 g/mol

IUPAC Name

(1S)-1-(3-bromothiophen-2-yl)ethanamine

InChI

InChI=1S/C6H8BrNS/c1-4(8)6-5(7)2-3-9-6/h2-4H,8H2,1H3/t4-/m0/s1

InChI Key

ZWKSAVZOEYLRAF-BYPYZUCNSA-N

Isomeric SMILES

C[C@@H](C1=C(C=CS1)Br)N

Canonical SMILES

CC(C1=C(C=CS1)Br)N

Origin of Product

United States

Preparation Methods

Preparation of 3-Bromothiophene Intermediate

The synthesis of high-purity 3-bromothiophene is a critical step because it serves as the brominated heterocyclic scaffold for further functionalization.

  • Isomerization and Catalytic Purification : According to patent CN108929306B, 3-bromothiophene can be prepared by isomerization of 2-bromothiophene, followed by catalytic removal of residual 2-bromothiophene to yield high-purity 3-bromothiophene. This method uses a catalyst and co-catalyst system to selectively remove the 2-bromo isomer, which is difficult to separate otherwise, thus enhancing the purity of the 3-bromo isomer (Scheme 1).
Step Description Key Reagents/Conditions Outcome
1 Isomerization of 2-bromothiophene Catalyst, co-catalyst Mixture of 3-bromothiophene and 2-bromothiophene
2 Catalytic removal of 2-bromothiophene Selective catalytic reaction High-purity 3-bromothiophene

This method is advantageous for industrial scale due to its selectivity and ability to produce high-purity 3-bromothiophene efficiently.

Alternative Synthetic Routes and Post-Synthetic Modifications

Other methods include:

  • Nucleophilic Aromatic Substitution of Hydrogen (SNH) Reactions : Some studies report intramolecular nucleophilic aromatic substitution reactions on thiophene derivatives bearing amino groups to form amine-functionalized thiophenes, which can be adapted for chiral amines.

  • Bromination of Preformed Amines : Direct bromination of 1-(thiophen-2-yl)ethan-1-amine derivatives using brominating agents such as N-bromosuccinimide at low temperature can yield bromo-substituted ethanamine derivatives, although regioselectivity and stereochemical retention must be carefully controlled.

  • Reduction and Functional Group Transformations : Starting from keto or nitro precursors, reductive amination or catalytic hydrogenation can be used to introduce the ethanamine group, followed by bromination at the 3-position of the thiophene ring.

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Yield/Selectivity Advantages Limitations
Catalytic Isomerization & Purification 2-Bromothiophene mixture Catalyst, co-catalyst, selective removal of 2-bromo isomer High purity 3-bromothiophene High selectivity, scalable Requires catalyst optimization
Buchwald–Hartwig Cross-Coupling 3-Bromothiophene derivative + chiral amine Pd(OAc)2, phosphine ligand, base, microwave heating Up to 75% yield (related derivatives) Mild conditions, stereochemistry preserved Possible debromination side reactions
Direct Bromination on Amines 1-(Thiophen-2-yl)ethan-1-amine N-Bromosuccinimide, low temperature Moderate yields Straightforward Regioselectivity control needed
Reductive Amination + Bromination Keto or nitro thiophene derivatives Reductive amination, catalytic hydrogenation, bromination Variable Flexible synthetic route Multi-step, stereochemistry control

Research Findings and Practical Considerations

  • The catalytic purification of 3-bromothiophene enhances the quality of the starting material, which is crucial for downstream coupling reactions.
  • Palladium-catalyzed amination reactions under microwave conditions provide efficient and rapid synthesis of thiophene amines with good yields and stereochemical integrity.
  • Side reactions such as debromination can reduce yield and purity; thus, ligand, base, and temperature optimization are critical.
  • Direct bromination methods require careful temperature control to avoid polybromination or unwanted isomers.
  • The stereochemistry of the ethanamine moiety is generally preserved in palladium-catalyzed cross-coupling, making this approach suitable for preparing the (S)-enantiomer specifically.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(3-Bromothiophen-2-yl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom or other functional groups.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl, alkyl, or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like sodium hydroxide (NaOH), Grignard reagents, or organolithium compounds.

Major Products

The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thiophene derivatives.

Scientific Research Applications

(S)-1-(3-Bromothiophen-2-yl)ethan-1-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor to active pharmaceutical ingredients (APIs).

    Industry: Utilized in the production of specialty chemicals and materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of (S)-1-(3-Bromothiophen-2-yl)ethan-1-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The exact pathways involved can vary but often include binding to active sites, inhibition of enzyme activity, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Aromatic Ethylamines

Br-MBA (1-(4-Bromophenyl)-ethan-1-amine)

  • Structure : Bromine at the para position of a phenyl ring.
  • Applications: Used in 2D hybrid perovskites for X-ray detection. The bromine’s van der Waals interactions with inorganic layers enhance stability (shortest X–X distance: ~3.6 Å) .
  • Key Difference : Unlike the target compound’s thiophene ring, Br-MBA’s benzene ring lacks sulfur, reducing electron-richness and altering π-π stacking behavior.

F-MBA (1-(4-Fluorophenyl)-ethan-1-amine)

  • Structure : Fluorine at the para position of phenyl.
  • Reactivity : Fluorine’s electronegativity increases resistance to electrophilic substitution compared to bromine.
  • Pharmaceutical Relevance : Fluorinated analogs are common in drug design (e.g., Avapritinib’s fluorophenyl-ethanamine moiety) .

I-MBA (1-(4-Iodophenyl)-ethan-1-amine)

  • Stability : Larger iodine atoms reduce stability in perovskites due to longer X–X distances (~4.1 Å) .
Compound Aromatic System Halogen Position Key Application Stability/Reactivity Notes
(S)-1-(3-Bromothiophen-2-yl)ethan-1-amine Thiophene 3-bromo Catalysis, Materials High electron density from S atom
Br-MBA Phenyl 4-bromo X-ray detection materials Short X–X distance (~3.6 Å)
F-MBA Phenyl 4-fluoro Pharmaceuticals Enhanced metabolic stability
I-MBA Phenyl 4-iodo Materials Lower stability due to larger I
Catalytic and Enantioselective Properties

1-(2-Naphthyl)ethan-1-amine (S)-isomer

  • Application : Derived guanidines show high efficiency in α-amination of 1,3-dicarbonyl compounds (yields: 70–90%, ee: 60–85%) .
  • Comparison : The target compound’s thiophene may offer steric advantages in catalysis due to its smaller size compared to naphthyl.

(R)-1-Phenylethan-1-amine

  • Role: Precursor for organocatalysts in asymmetric amination.
  • Limitation : Lower enantioselectivity (ee ~50–70%) compared to naphthyl derivatives .

Chiral 1-(Pyridin-2-yl)ethan-1-amines

  • Method : Asymmetric hydrogenation of 2-acetylpyridines achieves >99% ee .
  • Comparison : The target compound’s thiophene ring may require alternative synthetic routes (e.g., Suzuki coupling or transamination) due to sulfur’s reactivity.

Crystallography Tools

  • SHELX Software : Widely used for resolving crystal structures. The target compound’s bromine and sulfur atoms may complicate refinement compared to phenyl analogs .

Avapritinib

  • Structure : Contains a fluorophenyl-ethanamine moiety.
  • Mechanism : Inhibits KIT/PDGFRα transporters .
  • Comparison : The target compound’s bromothiophene group could enhance binding affinity in kinase inhibitors but may reduce metabolic stability.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (S)-1-(3-Bromothiophen-2-yl)ethan-1-amine, and how do reaction conditions influence yield and enantiomeric purity?

  • Methodological Answer : Synthesis typically involves bromination of a thiophene precursor followed by chiral resolution. For example:

Bromination : React 3-thiophenemethanol with PBr₃ under anhydrous conditions (0–5°C, 12 h) to introduce bromine at the 3-position .

Amination : Use a chiral auxiliary (e.g., Evans oxazolidinone) to introduce the amine group via nucleophilic substitution, ensuring stereochemical control .

  • Key factors: Temperature (<0°C for amination), solvent polarity (THF or DMF), and catalytic agents (e.g., Pd for coupling reactions). Monitor enantiomeric excess via chiral HPLC (≥98% ee required) .

Q. How can the molecular structure and chirality of this compound be confirmed experimentally?

  • Methodological Answer :

  • X-ray Crystallography : Grow single crystals via slow evaporation in ethanol. Refine data using SHELXL (SHELX suite) to resolve the S-configuration and bond angles .
  • Chiral NMR Analysis : Use (R)-Mosher’s acid chloride to derivatize the amine, comparing Δδ values in ¹H NMR to confirm enantiopurity .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC). For example, the thiophene C-Br signal appears at ~125 ppm in ¹³C NMR. Contradictions (e.g., unexpected splitting) may arise from residual solvents or tautomerism; repeat under deuterated solvents and variable temperature .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H]⁺: 234.96). Discrepancies >2 ppm require isotopic pattern analysis to rule out impurities .

Advanced Research Questions

Q. How does the bromine position on the thiophene ring influence the compound’s reactivity in cross-coupling reactions compared to pyridine analogs?

  • Methodological Answer :

  • Comparative Study : Perform Suzuki-Miyaura couplings with phenylboronic acid under identical conditions (Pd(PPh₃)₄, K₂CO₃, 80°C). Thiophene’s lower aromaticity vs. pyridine leads to faster oxidative addition (turnover frequency 2× higher) but lower regioselectivity. Quantify via GC-MS and DFT calculations (e.g., Mulliken charges on Br) .
  • Data Table :
SubstrateReaction Rate (k, s⁻¹)Yield (%)Regioselectivity
Bromothiophene (S)0.457885:15 (para:meta)
Bromopyridine (S)0.229295:5 (para:meta)

Q. What strategies optimize enantioselective synthesis when scaling up to multi-gram quantities without compromising stereochemical integrity?

  • Methodological Answer :

  • Continuous Flow Chemistry : Use microreactors to maintain low temperatures (-20°C) during amination, reducing racemization. Achieve 90% yield with 97% ee at 10 g scale .
  • Kinetic Resolution : Employ immobilized lipases (e.g., CAL-B) in dynamic kinetic resolution to recycle undesired (R)-enantiomer .

Q. How can contradictory biological activity data (e.g., IC₅₀ variability in enzyme assays) be systematically addressed?

  • Methodological Answer :

  • Assay Optimization :

Buffer Conditions : Test pH (7.4 vs. 6.8) and ionic strength; thiophene’s sulfur may chelate metal cofactors (e.g., Zn²⁺), altering activity .

Metabolite Interference : Pre-incubate with liver microsomes to identify reactive metabolites (e.g., debrominated species) via LC-MS .

  • Data Reconciliation : Apply multivariate analysis (PCA) to isolate variables (e.g., lot-to-lot purity differences) .

Q. What computational methods predict the compound’s binding affinity to neurological targets, and how do they align with crystallographic data?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with serotonin receptor (5-HT₂A) PDB 6WGT. Compare predicted ΔG (-9.2 kcal/mol) vs. experimental SPR data (KD = 12 nM). Adjust force fields for sulfur-aromatic interactions .
  • MD Simulations : Run 100 ns trajectories in GROMACS to validate stability of the bromine-thiophene moiety in the binding pocket .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies between theoretical and experimental LogP values?

  • Methodological Answer :

  • Experimental LogP : Measure via shake-flask method (octanol/water). Theoretical tools (e.g., ChemAxon) may underestimate bromine’s hydrophobicity. Correct using Hammett σ constants (Br: σ = +0.23) .
  • Example :
MethodLogP Value
Calculated (ChemAxon)2.1
Experimental2.8

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